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Compound of Interest

Compound Name: C17H13N5OS3

Cat. No.: B15174265 Get Quote

Disclaimer: No specific, publicly available data could be found for a compound with the

molecular formula C17H13N5OS3. To fulfill the request for a comparative guide, this document

presents an exemplary analysis using the well-characterized multi-kinase inhibitor, Dasatinib,

as a placeholder. The data, protocols, and pathways described herein pertain to Dasatinib and

its comparison with other known kinase inhibitors. This guide serves as a template to

demonstrate the requested format and content.

Introduction
Dasatinib is a potent oral multi-targeted kinase inhibitor that targets a range of kinases, most

notably the Bcr-Abl fusion protein and members of the Src family of kinases. Its high affinity

and inhibitory activity against these targets have made it a critical therapeutic agent in the

treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute

lymphoblastic leukemia (Ph+ ALL). This guide provides a comparative analysis of the binding

affinity of Dasatinib with other prominent kinase inhibitors, detailed experimental protocols for

assessing binding affinity, and a visualization of a key signaling pathway affected by this

inhibitor.

Ligand Binding Affinity Comparison
The following table summarizes the in vitro binding affinities (IC50 values) of Dasatinib and

other kinase inhibitors against a panel of selected kinases. Lower IC50 values indicate higher

potency.
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Ligand Target Kinase IC50 (nM)

Dasatinib Bcr-Abl <1

SRC 0.8

LCK 1.1

c-KIT 12

PDGFRβ 28

Imatinib Bcr-Abl 25

c-KIT 100

PDGFRβ 100

Nilotinib Bcr-Abl 20

c-KIT 150

PDGFRβ 60

Bosutinib Bcr-Abl 1.2

SRC 1.0

LCK 1.0

Experimental Protocols
The binding affinities presented in this guide are typically determined using well-established in

vitro kinase assay methodologies. Below is a detailed protocol for a common method, the Time-

Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

TR-FRET Kinase Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

(e.g., Dasatinib) against a specific kinase (e.g., Abl).

Materials:
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Recombinant kinase (e.g., Abl)

Biotinylated peptide substrate

Europium-labeled anti-phosphotyrosine antibody (donor fluorophore)

Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)

ATP (Adenosine triphosphate)

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

Test compounds (e.g., Dasatinib) serially diluted in DMSO

384-well assay plates

Procedure:

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further

dilute these in the assay buffer to the desired final concentrations.

Reaction Mixture Preparation: In each well of a 384-well plate, add the kinase and the

biotinylated peptide substrate in the assay buffer.

Incubation with Compound: Add the diluted test compounds to the wells containing the

kinase and substrate. Incubate for a specified period (e.g., 15 minutes) at room temperature

to allow for compound binding to the kinase.

Initiation of Kinase Reaction: Add ATP to each well to initiate the phosphorylation of the

substrate by the kinase. Incubate for a defined time (e.g., 60 minutes) at room temperature.

Detection: Stop the kinase reaction by adding a detection mixture containing the Europium-

labeled anti-phosphotyrosine antibody and Streptavidin-APC in a buffer containing EDTA.

Signal Measurement: Incubate the plate for at least 60 minutes at room temperature to allow

for the binding of the detection reagents. Read the plate on a TR-FRET-compatible plate

reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at

320 nm.
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Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated

substrate. Calculate the ratio of the emission at 665 nm to that at 620 nm. Plot the

percentage of kinase inhibition versus the logarithm of the compound concentration and fit

the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Visualization
The following diagram illustrates a simplified representation of the Bcr-Abl signaling pathway,

which is a primary target of Dasatinib. This pathway is constitutively active in CML and drives

cell proliferation and survival.
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To cite this document: BenchChem. [Comparative Analysis of Kinase Inhibitor Binding
Affinities]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15174265#c17h13n5os3-binding-affinity-comparison-
with-other-ligands]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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